N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide
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Overview
Description
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions. The phenyl and thiophene sulfonamide groups are then introduced via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the triazolo[4,3-b]pyridazine core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the phenyl or thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has shown its potential as an antibacterial, antifungal, and anticancer agent, due to its ability to disrupt key biological pathways in pathogens and cancer cells
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The triazolo[4,3-b]pyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: Known for its anxiolytic and antiepileptic properties.
Triazolo[4,3-a]pyrazine derivatives: These compounds exhibit antibacterial activity and are structurally similar due to the presence of the triazole ring.
Uniqueness
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide stands out due to its combination of the triazolo[4,3-b]pyridazine core with the thiophene sulfonamide group. This unique structure enhances its biological activity and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-2-14-6-9-17(25-14)26(23,24)21-13-5-3-4-12(10-13)15-7-8-16-19-18-11-22(16)20-15/h3-11,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZUDVLESOSNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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